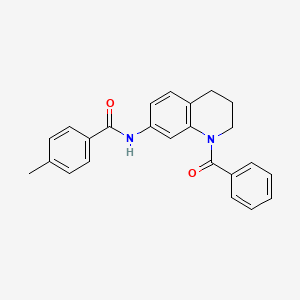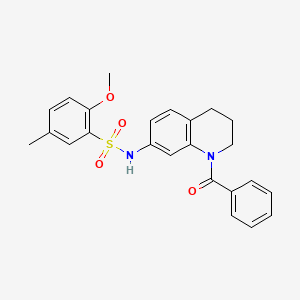
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzamide (BTQM), also known as 1-benzoyl-2,3,4,7-tetrahydroquinoline-4-methylbenzamide, is a quinoline derivative with a benzamide group. It has been the subject of numerous studies due to its potential applications in the fields of medicine, drug development, and biochemistry.
Wissenschaftliche Forschungsanwendungen
BTQM has been studied for its potential applications in the fields of medicine, drug development, and biochemistry. In medicine, BTQM has been investigated as a potential anti-inflammatory agent and as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). In drug development, BTQM has been studied as a potential inhibitor of the enzyme phospholipase A2 (PLA2). In biochemistry, BTQM has been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE).
Wirkmechanismus
The mechanism of action of BTQM is not yet fully understood. However, it is believed that BTQM binds to the active site of the enzyme, preventing it from catalyzing its reaction. This inhibition of the enzyme's activity results in the desired physiological or biochemical effect.
Biochemical and Physiological Effects
BTQM has been studied for its potential effects on biochemical and physiological processes. In vitro studies have shown that BTQM can inhibit the activity of the enzymes cyclooxygenase-2 (COX-2), phospholipase A2 (PLA2), and acetylcholinesterase (AChE). In vivo studies have shown that BTQM can reduce inflammation and reduce the formation of pro-inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using BTQM in laboratory experiments include its ease of synthesis, its low toxicity, and its ability to target specific enzymes. The limitations of using BTQM in laboratory experiments include its relatively low potency and its lack of specificity for certain enzymes.
Zukünftige Richtungen
Future research on BTQM should focus on further elucidating its mechanism of action, optimizing its potency, and developing more specific inhibitors. Additionally, further research should be conducted to evaluate the potential therapeutic applications of BTQM, including its use as an anti-inflammatory agent and as an inhibitor of the enzymes cyclooxygenase-2 (COX-2), phospholipase A2 (PLA2), and acetylcholinesterase (AChE). Finally, further research should be conducted to evaluate the potential toxicological effects of BTQM.
Synthesemethoden
BTQM can be synthesized via a multi-step process. The first step involves the reaction of 1-benzoyl-4-methylbenzamide with 4-chloro-1,2,3,4-tetrahydroquinoline in the presence of a base, such as sodium hydroxide. This reaction produces a mixture of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzamide and 4-chloro-1-benzoyl-1,2,3,4-tetrahydroquinoline. The second step involves the reaction of the mixture with sodium hydroxide to form this compound.
Eigenschaften
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c1-17-9-11-19(12-10-17)23(27)25-21-14-13-18-8-5-15-26(22(18)16-21)24(28)20-6-3-2-4-7-20/h2-4,6-7,9-14,16H,5,8,15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAVKUPDDPKUCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-5-methyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6564835.png)
![2,5-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B6564842.png)
![2,5-dimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6564851.png)

![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-5-methylbenzene-1-sulfonamide](/img/structure/B6564859.png)
![6-{[4-(4-methylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6564860.png)
![4-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2,5-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B6564864.png)
![4-methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6564883.png)
![4-methyl-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide](/img/structure/B6564884.png)
![N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B6564891.png)
![N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B6564896.png)
![N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B6564900.png)
![N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-methylbenzamide](/img/structure/B6564901.png)
![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzamide](/img/structure/B6564909.png)